molecular formula C12H9FO3 B12813325 Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate

Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate

Cat. No.: B12813325
M. Wt: 220.20 g/mol
InChI Key: RLXRWXZAQZGPNA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorophenyl group attached to an oxobutynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxobutynoate moiety may also participate in covalent interactions with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
  • 4-Fluorophenylacetylene
  • 4-Fluorobenzoylacetate

Uniqueness

Ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate is unique due to the presence of both a fluorophenyl group and an oxobutynoate moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C12H9FO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2H2,1H3

InChI Key

RLXRWXZAQZGPNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)F

Origin of Product

United States

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